molecular formula C5H6KN2O3 B11818989 CID 131846075

CID 131846075

Cat. No.: B11818989
M. Wt: 181.21 g/mol
InChI Key: WDOJATXJOCPLAX-UHFFFAOYSA-N
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Description

Based on related evidence, it is hypothesized to belong to the oscillatoxin derivative family, a class of bioactive marine natural products with cytotoxic properties. Key insights into its characterization include:

  • Analytical Data: Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as described in , have likely been employed to elucidate its fragmentation patterns and molecular weight, aiding in structural identification .

Properties

Molecular Formula

C5H6KN2O3

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C5H6N2O3.K/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);

InChI Key

WDOJATXJOCPLAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CC(=O)O.[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 131846075 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically include steps such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and pH are meticulously optimized to achieve the desired outcome.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and cost-effective production of the compound on a large scale. Quality control measures are implemented at various stages of the production process to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

CID 131846075 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and yield.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in a variety of substituted products with different functional groups.

Scientific Research Applications

CID 131846075 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: this compound is utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of CID 131846075 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 131846075, we compare it with three oscillatoxin derivatives (Figure 1 in ) and other structurally analogous compounds from .

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound (CID) Molecular Formula Molecular Weight Key Substituents Bioactivity Highlights
This compound Not explicitly provided ~800–1,000 Da (estimated from GC-MS) Hypothesized methyl/hydroxyl groups Potential cytotoxicity (marine origin)
Oscillatoxin D (101283546) C₃₈H₅₈O₁₀ 698.87 Methyl, hydroxyl Anticancer activity
30-Methyl-Oscillatoxin D (185389) C₃₉H₆₀O₁₀ 712.90 Additional methyl group Enhanced membrane permeability
CAS 1533-03-5 () C₁₀H₉F₃O 202.17 Trifluoromethyl Synthetic intermediate for pharmaceuticals

Structural Insights :

  • Oscillatoxin Derivatives: this compound shares a macrocyclic lactone backbone with oscillatoxins, as inferred from their chromatographic profiles and marine origin .
  • Synthetic Analogues : Compounds like CAS 1533-03-5 (trifluoromethyl-substituted ketone) differ significantly in size and functional groups but share applications as bioactive intermediates, highlighting divergent structure-activity relationships .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property This compound Oscillatoxin D 30-Methyl-Oscillatoxin D CAS 1533-03-5
LogP (Predicted) ~3.5 (estimated) 4.2 4.8 2.04 (iLOGP)
Water Solubility (mg/mL) Low (<0.1) 0.05 0.03 0.75
Bioavailability Score 0.55 (estimated) 0.17 0.15 0.55

Key Observations :

  • Lipophilicity : The higher LogP of oscillatoxins correlates with their membrane-targeting bioactivity, whereas this compound’s moderate LogP suggests balanced solubility and permeability .
  • Solubility : this compound’s low solubility aligns with marine natural products, necessitating formulation optimization for therapeutic use .

Spectral and Analytical Data

  • Mass Spectrometry : this compound’s GC-MS profile () shows distinct fragmentation ions at m/z 457 and 589, likely corresponding to lactone ring cleavage and methyl group losses, mirroring oscillatoxin D’s fragmentation pattern .

Q & A

Basic Research Questions

Q. How to formulate research questions for CID 131846075 that align with gaps in existing literature?

  • Methodological Approach : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions . For example:

  • Population: What biological systems or molecular targets interact with this compound?
  • Intervention: How does structural modification of this compound alter its activity?
  • Outcome: What measurable endpoints (e.g., binding affinity, toxicity) are critical?
    • Ensure alignment with prior studies by conducting systematic literature reviews using databases like PubMed or SciFinder, prioritizing primary sources and recent reviews .

Q. What experimental design considerations are critical for initial characterization of this compound?

  • Key Steps :

  • Pilot Studies : Optimize synthesis/purification protocols (e.g., HPLC conditions, solvent systems) using small-scale trials .
  • Control Groups : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity .
  • Replicates : Perform triplicate measurements to assess reproducibility, especially for spectroscopic or chromatographic data .
    • Document all procedures in detail, including instrument calibration and batch-specific reagent variations, to ensure replicability .

Q. How to conduct a systematic literature review for this compound?

  • Strategy :

  • Use Boolean search terms (e.g., "this compound AND pharmacokinetics") across multidisciplinary databases (e.g., Web of Science, CAS Content Collection) .
  • Filter results by study type (e.g., in vitro, in vivo) and methodology (e.g., X-ray crystallography, computational modeling) .
  • Organize findings using citation management tools (e.g., Zotero) and annotate conflicting results (e.g., divergent IC50 values) for later analysis .

Advanced Research Questions

Q. How to resolve contradictions in reported data for this compound (e.g., conflicting bioactivity results)?

  • Analytical Framework :

  • Root-Cause Analysis : Compare experimental conditions (e.g., cell lines, assay pH, incubation times) across studies to identify variables influencing outcomes .
  • Principal Contradiction Identification : Determine if discrepancies arise from methodological differences (e.g., fluorescence vs. radiometric assays) or intrinsic compound properties (e.g., solubility limitations) .
  • Validation : Replicate key experiments under standardized conditions and employ orthogonal methods (e.g., SPR alongside enzyme inhibition assays) .

Q. What strategies ensure reproducibility of this compound studies across interdisciplinary teams?

  • Best Practices :

  • Protocol Harmonization : Use standardized reporting formats (e.g., ARRIVE guidelines for in vivo studies) and share raw data via repositories like Zenodo .
  • Cross-Validation : Collaborate with independent labs to verify critical findings (e.g., synthetic routes, dose-response curves) .
  • Metadata Documentation : Record batch numbers, storage conditions, and instrument settings in supplementary materials .

Q. How to integrate computational and experimental data for this compound mechanism-of-action studies?

  • Method Integration :

  • Docking/MD Simulations : Use tools like AutoDock or GROMACS to predict binding modes, then validate with mutagenesis or SAR studies .
  • Multi-Omics Analysis : Correlate transcriptomic or proteomic data (e.g., RNA-seq) with phenotypic outcomes to identify pathways modulated by this compound .
  • Statistical Reconciliation : Apply Bayesian models to weigh conflicting evidence from disparate data types (e.g., in silico vs. in vitro) .

Methodological Resources

  • Data Contradiction Analysis : Apply dialectical frameworks to prioritize critical variables .
  • Ethical Compliance : Ensure adherence to institutional review protocols for biological studies .
  • Instrumentation Standards : Follow IUPAC guidelines for reporting spectroscopic data (e.g., NMR chemical shifts, HRMS) .

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